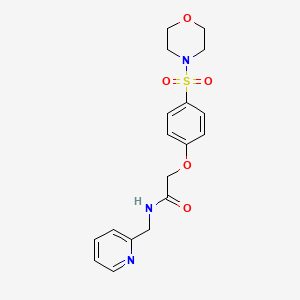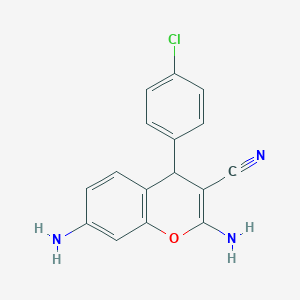![molecular formula C27H23N3O6 B5027864 3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They have been the subject of considerable interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, substituted with various functional groups. These include a furylmethyl group at the 3-position, a methoxy group and a nitrophenoxy methyl group at the 2-position of the phenyl ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, largely dependent on the substituents present on the ring system. They can participate in reactions such as alkylation, acylation, halogenation, and various types of condensation reactions .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-34-25-13-8-18(15-19(25)17-36-21-11-9-20(10-12-21)30(32)33)26-28-24-7-3-2-6-23(24)27(31)29(26)16-22-5-4-14-35-22/h2-15,26,28H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHGTBQVXJAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
![Ethyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5027794.png)
![(5E)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5027799.png)

![(3Z)-5-(4-bromophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one](/img/structure/B5027804.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)


![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5027852.png)


![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
